Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, is a chemical compound that features a cyclohexane ring substituted with hydrazinecarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear aliphatic compounds.
Introduction of Functional Groups: The hydrazinecarbonyl and carboxylic acid groups are introduced through specific reactions. For instance, the hydrazinecarbonyl group can be added via hydrazinolysis, while the carboxylic acid group can be introduced through oxidation reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: This compound features a similar cyclohexane ring with carboxylic acid groups but lacks the hydrazinecarbonyl group.
Cyclohexanone: A simpler compound with a cyclohexane ring and a ketone group, used as a precursor in various chemical syntheses.
Cispentacin: An antifungal antibiotic with a cyclohexane ring and amino and carboxylic acid groups, similar in structure but different in biological activity.
Uniqueness
Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, is unique due to the presence of both hydrazinecarbonyl and carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h5-6H,1-4,9H2,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXYDQAXRPTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.